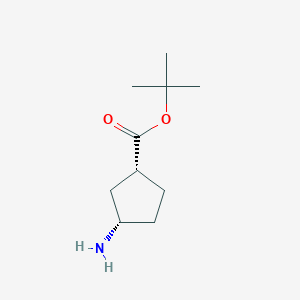![molecular formula C16H24N2O2 B6599123 tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate CAS No. 2866253-61-2](/img/structure/B6599123.png)
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate, otherwise known as TBPCBC, is a compound of interest in organic chemistry and pharmaceutical research. TBPCBC is a cyclic amine that is synthesized from a combination of tert-butyl alcohol, cyclobutyl amine, and phenylcarbamate. It is a versatile compound that is used in a variety of research applications and has a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
TBPCBC is a versatile compound that has a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and surfactants. It is also used in the synthesis of polymers, dyes, and catalysts. Furthermore, TBPCBC has been used in the production of biocompatible nanomaterials, such as carbon nanotubes and graphene.
Mecanismo De Acción
The mechanism of action of TBPCBC is not yet fully understood. However, it is believed that TBPCBC acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. TBPCBC is also believed to inhibit the activity of other enzymes, such as proteases and phosphatases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
TBPCBC has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. TBPCBC has also been shown to inhibit the activity of proteases and phosphatases, which are involved in the regulation of cellular processes. Furthermore, TBPCBC has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using TBPCBC in laboratory experiments is its versatility. TBPCBC is a relatively simple compound that can be used in a variety of research applications. Additionally, TBPCBC is relatively inexpensive and is easily synthesized. The main limitation of using TBPCBC in laboratory experiments is its toxicity. TBPCBC has been shown to be toxic in some animal studies and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for TBPCBC research. These include the development of new synthetic methods for the synthesis of TBPCBC, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, research into the toxicity of TBPCBC in animals and humans could help to identify potential therapeutic applications and provide insight into the safety of using TBPCBC in laboratory experiments. Finally, further research into the biochemical and physiological effects of TBPCBC could provide insight into its potential therapeutic applications.
Métodos De Síntesis
TBPCBC is synthesized using a three-step reaction process. The first step involves the reaction of tert-butyl alcohol with cyclobutyl amine to produce the tert-butyl cyclobutyl amine. This reaction is catalyzed by a base, such as sodium hydroxide. The second step involves the reaction of the tert-butyl cyclobutyl amine with phenylcarbamate to produce the tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate. This reaction is also catalyzed by a base, such as sodium hydroxide. The third and final step involves the reaction of the tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate with a base, such as sodium hydroxide, to produce the desired product.
Propiedades
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(10-13,11-17)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSBSZZJGDBSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

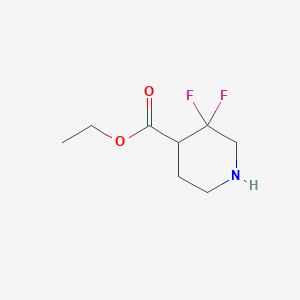
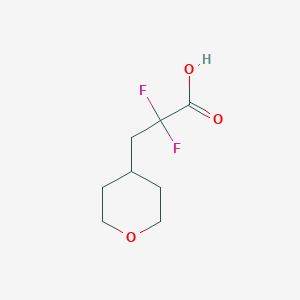
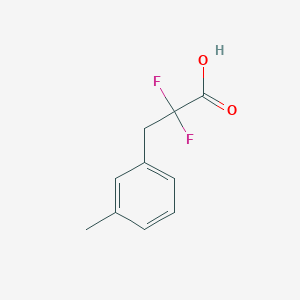
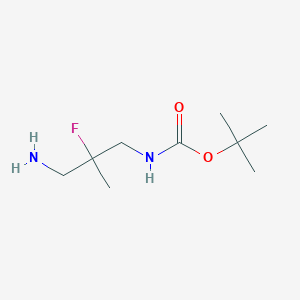
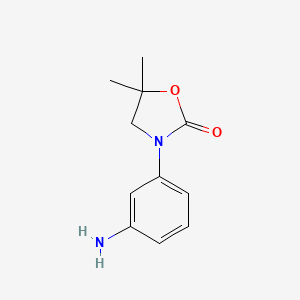
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)


![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)


